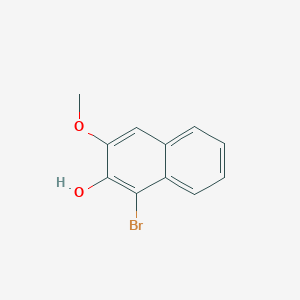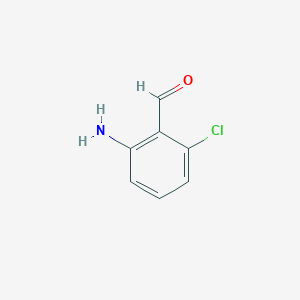
2-amino-N-(pyridin-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(pyridin-2-ylmethyl)acetamide, also known as 2-APM, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile compound with a wide range of chemical, biochemical, and physiological effects.
作用機序
Target of Action
This compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets
Mode of Action
A related compound, 2-(2-acetamidophenyl)-2-oxo-n-(pyridin-2-ylmethyl)acetamide, has been studied in depth . This compound forms a complex with copper (II), which is suggested to have a distorted octahedral structure with three coordinate bonds
Biochemical Pathways
The related compound mentioned above was found to interact with the insulin-like growth factor 1 receptor (igf-1r)
Result of Action
The related compound’s copper (ii) complex was found to possess notable antibacterial and antifungal activity
生化学分析
Biochemical Properties
2-amino-N-(pyridin-2-ylmethyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially inhibiting or activating enzymatic activity. For example, it may interact with proteases, kinases, and other enzymes involved in cellular signaling pathways. The nature of these interactions can vary, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. This compound may also interact with transcription factors, influencing gene expression by altering their binding to DNA. Furthermore, this compound can modulate the activity of signaling proteins, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular signaling and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular stress, apoptosis, and organ damage. Threshold effects are observed, where a specific dosage range leads to optimal cellular responses, while deviations from this range result in diminished or harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity and gene expression. For example, it may affect the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in specific organelles or tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function .
特性
IUPAC Name |
2-amino-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-5-8(12)11-6-7-3-1-2-4-10-7/h1-4H,5-6,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZPHHADOVYGMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627593 |
Source


|
| Record name | N-[(Pyridin-2-yl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3014-26-4 |
Source


|
| Record name | N-[(Pyridin-2-yl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)

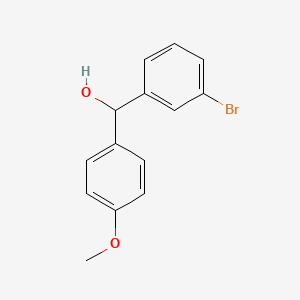

![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)


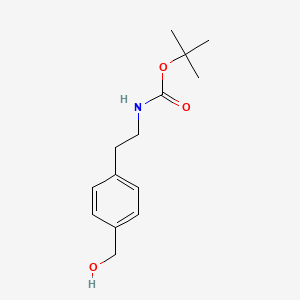
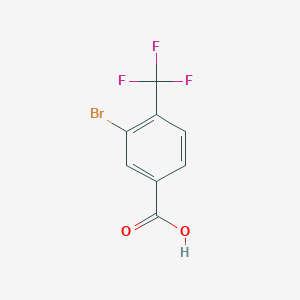
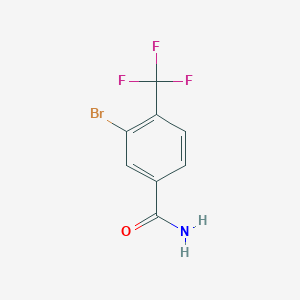
![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)

